Capmatinib hydrochloride is classified as a Type Ib tyrosine kinase inhibitor. Its development began in 2011, and it has shown significant efficacy against MET-driven tumors. The drug is synthesized through a multi-step chemical process that involves various organic reactions to achieve its complex structure .
The synthesis of capmatinib hydrochloride involves several key steps:
Capmatinib hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is . Key features include:
The three-dimensional conformation of capmatinib allows it to effectively bind to the ATP site of the MET kinase .
Capmatinib hydrochloride undergoes several chemical reactions during its synthesis:
Capmatinib functions as a selective inhibitor of the MET receptor tyrosine kinase. Its mechanism involves:
Capmatinib hydrochloride exhibits several notable physical and chemical properties:
Capmatinib hydrochloride is primarily used in oncology for treating patients with advanced non-small cell lung cancer harboring MET exon 14 mutations. Its applications include:
The discovery of capmatinib hydrochloride (chemical name: 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide hydrochloride) emerged from efforts to target oncogenic drivers in non-small cell lung cancer. Capmatinib was first identified in 2011 as a potent, selective mesenchymal-epithelial transition inhibitor through high-throughput screening and structure-based design [1] [7]. This development addressed an urgent need for therapies targeting mesenchymal-epithelial transition dysregulation, observed in 3–4% of non-small cell lung cancer cases as exon 14 skipping mutations and in 1–21% as gene amplification [5] [7]. The rationale stemmed from mesenchymal-epithelial transition's role in promoting invasive growth programs—including cell proliferation, survival, and metastasis—via aberrant signaling through phosphoinositide 3-kinase/protein kinase B, rapidly accelerated fibrosarcoma/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase, and signal transducer and activator of transcription 3 pathways [1] [9].
Preclinical studies demonstrated capmatinib's 10,000-fold selectivity for mesenchymal-epithelial transition over other kinases and its ability to suppress hepatocyte growth factor-mediated phosphorylation in mesenchymal-epithelial transition-dependent tumor models [1] [7]. Early-phase trials established 400 mg twice daily as the recommended dose, achieving sufficient target inhibition with manageable toxicity [1]. The accelerated United States Food and Drug Administration approval in May 2020 and European Medicines Agency approval in September 2022 were based on the pivotal GEOMETRY mono-1 trial (ClinicalTrials.gov identifier: NCT02414139), which validated mesenchymal-epithelial transition exon 14 skipping as an actionable biomarker [3] [4] [10].
Table 1: Key Milestones in Capmatinib Development
Year | Event | Significance |
---|---|---|
2011 | Initial discovery of capmatinib | Demonstrated 10,000-fold selectivity for mesenchymal-epithelial transition [1] |
2015 | Phase I dose-escalation trial completion | Established 400 mg BID as recommended phase 2 dose [1] |
2020 | United States Food and Drug Administration accelerated approval | First therapy approved specifically for mesenchymal-epithelial transition exon 14 skipping mutation non-small cell lung cancer [3] [10] |
2022 | European Medicines Agency approval | Approved for advanced non-small cell lung cancer with mesenchymal-epithelial transition alterations [3] |
Mesenchymal-epithelial transition dysregulation occurs through multiple mechanisms, each conferring distinct oncogenic properties. Mesenchymal-epithelial transition exon 14 skipping mutations—found in 2–4% of non-small cell lung cancer adenocarcinomas—result in exclusion of the juxtamembrane domain containing the ubiquitin ligase (Casitas B-lineage lymphoma) binding site (Tyr1003) [1] [5]. This impairs receptor degradation, prolonging mesenchymal-epithelial transition signaling duration by 50–80% compared to wild-type receptors [5] [9]. Consequently, downstream pathways exhibit sustained activation, promoting uncontrolled proliferation and metastasis [2] [5].
Mesenchymal-epithelial transition amplification (defined as gene copy number ≥5) drives ligand-independent signaling through receptor overexpression and spontaneous dimerization. It occurs de novo in 1–5% of non-small cell lung cancer cases and mediates acquired resistance in 15–20% of epidermal growth factor receptor-mutant tumors after tyrosine kinase inhibitor therapy [1] [5] [9]. The Cancer Genome Atlas data identified mesenchymal-epithelial transition as a top-tier targetable driver in non-small cell lung cancer, with amplification and exon 14 skipping being mutually exclusive with epidermal growth factor receptor or Kirsten rat sarcoma viral oncogene homolog mutations [5].
Hepatocyte growth factor-dependent autocrine/paracrine loops further amplify oncogenesis. Tumor cells expressing both hepatocyte growth factor and mesenchymal-epithelial transition establish autocrine signaling, while stromal-derived hepatocyte growth factor activates paracrine pathways—both associated with poor prognosis [2] [9]. Mesenchymal-epithelial transition transactivation by integrins, cluster of differentiation 44, or epidermal growth factor receptor also contributes to chemotherapy resistance by enhancing survival pathways [9].
Table 2: Mesenchymal-Epithelial Transition Dysregulation Mechanisms in Non-Small Cell Lung Cancer
Mechanism | Prevalence in Non-Small Cell Lung Cancer | Functional Consequence |
---|---|---|
Exon 14 skipping mutation | 2–4% of adenocarcinomas | Impaired receptor degradation; prolonged downstream signaling [1] [5] |
Gene amplification | 1–21% (de novo); 15–20% (acquired resistance) | Ligand-independent signaling; receptor overexpression [5] [9] |
Hepatocyte growth factor autocrine loops | Variable | Constitutive mesenchymal-epithelial transition activation; metastasis promotion [2] |
Protein overexpression | 25–72% | Enhanced signaling sensitivity; correlation with early recurrence [1] [5] |
Capmatinib hydrochloride belongs to the type Ib class of mesenchymal-epithelial transition tyrosine kinase inhibitors, characterized by high selectivity for the active mesenchymal-epithelial transition conformation and independence from binding to Gly1163 residue [1] [7]. Structurally, it interacts with the adenosine triphosphate-binding pocket of mesenchymal-epithelial transition, forming critical hydrogen bonds with Tyr1230 in the hinge region [8]. This binding mode confers 30-fold greater potency against exon 14-mutated mesenchymal-epithelial transition compared to type Ia inhibitors like crizotinib [1] [7].
Biochemically, capmatinib inhibits mesenchymal-epithelial transition phosphorylation with a half-maximal inhibitory concentration of 0.13 nM in cell-free assays and demonstrates >100-fold selectivity over 369 other kinases [7] [8]. In tumor models, it suppresses hepatocyte growth factor-induced phosphorylation of extracellular signal-regulated kinase and protein kinase B at nanomolar concentrations (half-maximal inhibitory concentration: 0.4–1.0 nM), validating its mechanism of action [1]. Unlike type II inhibitors (e.g., cabozantinib), capmatinib does not target vascular endothelial growth factor receptors, minimizing off-target effects [1] [7].
The GEOMETRY mono-1 trial established capmatinib's clinical efficacy in mesenchymal-epithelial transition-dysregulated non-small cell lung cancer. Treatment-naïve patients with mesenchymal-epithelial transition exon 14 skipping mutations achieved an objective response rate of 68% (4% complete response; 64% partial response) and median duration of response of 16.6 months [1] [4]. Intracranial response rates of 54% were observed, indicating central nervous system penetration [4] [7]. These outcomes underscore capmatinib's ability to counteract mesenchymal-epithelial transition-driven oncogenesis.
Current research explores capmatinib in combination therapies to overcome resistance. Hyperactivation of rapidly accelerated fibrosarcoma/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling mediates acquired resistance in 20–30% of cases [6] [9]. Phase I/Ib trials (e.g., NCT04430881) combine capmatinib with trametinib (mitogen-activated protein kinase kinase inhibitor) to block this escape pathway [6]. Antibody-drug conjugates targeting mesenchymal-epithelial transition (e.g., telisotuzumab vedotin) are also being tested with capmatinib to address resistance mechanisms [1] [7].
Table 3: Comparison of Mesenchymal-Epithelial Transition Tyrosine Kinase Inhibitor Classes
Property | Type Ia (e.g., Crizotinib) | Type Ib (Capmatinib) | Type II (e.g., Cabozantinib) |
---|---|---|---|
Binding Conformation | Active | Active | Inactive |
Gly1163 Dependence | Yes | No | No |
Selectivity for Mesenchymal-Epithelial Transition | Moderate | High | Low (multi-targeted) |
Key Molecular Targets | Mesenchymal-epithelial transition, anaplastic lymphoma kinase, ROS proto-oncogene 1 | Mesenchymal-epithelial transition | Mesenchymal-epithelial transition, vascular endothelial growth factor receptor 2, rearranged during transfection |
Resistance to D1228/Y1230 Mutations | No | Partial | Yes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7